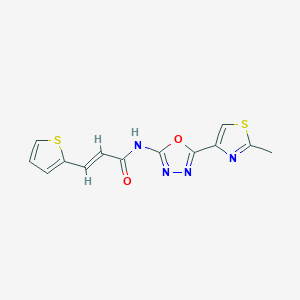

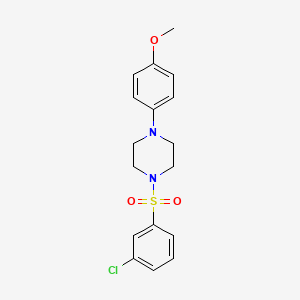

N-(4-(2-oxopiperidin-1-yl)phenyl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antidepressant Potential

Research into derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acids, which are structurally related to the compound of interest, has indicated potential antidepressant activities. For instance, these derivatives were synthesized and evaluated through animal tests to determine their antidepressant efficacy, with several showing more activity than established antidepressants like imipramine and desipramine. Midalcipran, a compound from this research, was highlighted for its significant activity and lack of side effects, advancing to phase III clinical evaluation (B. Bonnaud et al., 1987).

Cancer Research and Kinase Inhibition

Another study focused on the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily. Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent Met kinase inhibitors. One analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials (G. M. Schroeder et al., 2009).

NMDA Receptor Antagonism

Compounds structurally related to N-(4-(2-oxopiperidin-1-yl)phenyl)cyclopropanecarboxamide, particularly cyclopropanecarboxamide derivatives, have been explored as NMDA receptor antagonists. Research in this area has led to the synthesis of derivatives such as milnacipran and its analogs, which showed binding affinity for NMDA receptors in vitro and protected mice from NMDA-induced lethality. These findings suggest the potential for these compounds to serve as novel prototypes for designing potent NMDA-receptor antagonists, offering insights into therapeutic applications for conditions involving NMDA receptor dysregulation (S. Shuto et al., 1995).

Mecanismo De Acción

Target of Action

The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide, also known as Apixaban, is activated factor X (FXa) in the coagulation cascade . This compound has a high selectivity for FXa over other human coagulation proteases .

Mode of Action

N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide interacts with its target, FXa, by directly inhibiting it . This inhibition results in a rapid onset of inhibition of FXa and reduces thrombin generation . It inhibits both free and prothrombinase-bound FXa activity in vitro .

Biochemical Pathways

By inhibiting FXa, N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The downstream effect of this inhibition is a reduction in thrombin generation, which indirectly inhibits platelet aggregation .

Pharmacokinetics

N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The molecular and cellular effects of N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide’s action include a dose-dependent antithrombotic efficacy at doses that preserve hemostasis . It improves antithrombotic activity without excessive increases in bleeding times .

Propiedades

IUPAC Name |

N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c18-14-3-1-2-10-17(14)13-8-6-12(7-9-13)16-15(19)11-4-5-11/h6-9,11H,1-5,10H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVREFHGTQBFIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-[[4-(2-fluorophenyl)piperazino]methyl]-4-keto-pyran-3-yl]oxy-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2381223.png)

![3-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]propanamide](/img/structure/B2381224.png)

![2-(7-acetyl-2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2381226.png)

![5-allyl-7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2381227.png)

![(5Z)-5-({4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2381228.png)

![4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2381234.png)

![3-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2381236.png)

![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B2381240.png)

![(5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2381241.png)